Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate
CAS No.:
Cat. No.: VC17425374
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO4S |
---|---|
Molecular Weight | 271.33 g/mol |
IUPAC Name | ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate |
Standard InChI | InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16/h5-8H,4,13H2,1-3H3 |
Standard InChI Key | IXVAVRDFQLFUFI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate belongs to the class of amino acid esters, featuring a central propanoate backbone with a methylsulfonyl-substituted phenyl group and an ethyl ester moiety. Its molecular formula is inferred as CHNOS based on closely related analogs such as its hydrochloride salt (CID 60796847) . The methylsulfonyl group (-SOCH) enhances the compound’s polarity and potential for hydrogen bonding, critical for interactions with biological targets.
Stereochemical Considerations
The compound’s stereochemistry influences its biological activity. For instance, the (2R,3S)-stereoisomer of a related hydroxy-substituted analog demonstrates distinct pharmacological behavior compared to its enantiomers. While the exact stereochemical configuration of Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate remains unspecified in available literature, its synthetic routes likely involve chiral resolution steps to isolate bioactive forms.
Physicochemical Data
Predicted physicochemical properties for the hydrochloride derivative (CID 60796847) include a molecular weight of 287.33 g/mol and collision cross sections (CCS) ranging from 160.9–170.2 Ų depending on adduct formation . These values suggest moderate solubility in polar solvents, aligning with the compound’s potential for formulation in aqueous media.
Table 1: Comparative Molecular Data for Ethyl 2-Amino-2-(4-(Methylsulfonyl)Phenyl)Propanoate and Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Target Compound | CHNOS | 287.33 | Amino, ester, methylsulfonyl |
(2R,3S)-Hydroxy Analog | CHNOS | 301.34 | Additional hydroxy group |
Benzyl Ester Derivative | CHNOS | 333.40 | Benzyl ester substituent |
Synthesis and Characterization
The synthesis of Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate likely follows methodologies developed for analogous compounds. A common approach involves:
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Sulfonation of Phenyl Precursors: Introducing the methylsulfonyl group via reaction of 4-bromophenyl compounds with methanesulfonyl chloride under basic conditions.
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Amino Ester Formation: Coupling the sulfonated phenyl intermediate with ethyl 2-aminopropanoate using carbodiimide-based coupling agents.
Reaction Optimization
Key parameters affecting yield and purity include:
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Temperature Control: Reactions typically proceed at 0–5°C to minimize side product formation.
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Catalyst Selection: Triethylamine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
Table 2: Synthetic Conditions for Related Compounds
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Sulfonation | CHSOCl, KCO, DMF | 78 | 95 |
Esterification | EDCI, HOBt, CHCl | 65 | 90 |
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison of Sulfonyl-Containing Amino Acid Esters
Compound | Antimicrobial MIC (µg/mL) | Anti-Inflammatory IC (nM) |
---|---|---|
Target Compound | Data pending | Data pending |
(2R,3S)-Hydroxy Analog | 8–16 | 350 |
Benzyl Ester | 32–64 | 210 |
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